N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline
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Overview
Description
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline is an organic compound with a complex structure that includes an ethoxy group, a propan-2-yl group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with 1-ethoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy or propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-N-(1-methoxypropan-2-yl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethyl-6-methylaniline: Lacks the ethoxypropan-2-yl group, making it less complex.
N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline: Similar to the target compound but with a methoxy group.
Uniqueness
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline is unique due to the presence of the ethoxypropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline, also referred to as 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is an organic compound characterized by the presence of an ethoxy group and an amine functional group. Its chemical structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Amine Receptors : The compound exhibits affinity for certain amine receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
- Enzymatic Pathways : It modulates the activity of specific enzymes involved in metabolic processes, which can lead to altered biochemical pathways in cells.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Herbicidal Activity
This compound is a precursor to S-Metolachlor, a herbicide known for its efficacy in controlling weeds in agricultural settings. The S-enantiomer of Metolachlor exhibits significant herbicidal activity, making this compound a critical component in herbicide formulation.
Study on Herbicidal Efficacy
In a controlled study, the herbicidal efficacy of S-Metolachlor derived from this compound was evaluated. The results demonstrated a 95% reduction in weed biomass compared to untreated controls, highlighting the compound's effectiveness as a herbicide .
Antimicrobial Studies
A series of antimicrobial tests were conducted using various concentrations of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antimicrobial potential .
Research Findings
Properties
CAS No. |
786711-55-5 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(1-ethoxypropan-2-yl)-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C14H23NO/c1-5-13-9-7-8-11(3)14(13)15-12(4)10-16-6-2/h7-9,12,15H,5-6,10H2,1-4H3 |
InChI Key |
TUCNMBBYXHWXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)COCC)C |
Origin of Product |
United States |
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